molecular formula C13H20N2O4S B7153322 N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide

N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide

Cat. No.: B7153322
M. Wt: 300.38 g/mol
InChI Key: CNDGFTAXZFXTMU-UHFFFAOYSA-N
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Description

N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, a furan ring, and a sulfamoyl group

Properties

IUPAC Name

N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2)6-4-3-5-10(13)15-12(16)9-7-11(19-8-9)20(14,17)18/h7-8,10H,3-6H2,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDGFTAXZFXTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1NC(=O)C2=COC(=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the cyclohexyl derivative, followed by the introduction of the furan ring and the sulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of green solvents are explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

  • N-(2,2-dimethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine
  • Methyl(2,2-dimethylcyclohexyl) ketone

Comparison: N-(2,2-dimethylcyclohexyl)-5-sulfamoylfuran-3-carboxamide is unique due to its combination of a cyclohexyl ring, a furan ring, and a sulfamoyl group. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study .

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